1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an aminopiperidine moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
VSYXYJDOKAFLDT-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |
Origin of Product |
United States |
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